molecular formula C12H19N7O B11500882 N'-hydroxy-4,6-di(pyrrolidin-1-yl)-1,3,5-triazine-2-carboximidamide

N'-hydroxy-4,6-di(pyrrolidin-1-yl)-1,3,5-triazine-2-carboximidamide

Cat. No.: B11500882
M. Wt: 277.33 g/mol
InChI Key: LYTDARULBIWMSD-UHFFFAOYSA-N
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Description

(E)-N’-HYDROXY-4,6-BIS(PYRROLIDIN-1-YL)-1,3,5-TRIAZINE-2-CARBOXIMIDAMIDE is a synthetic compound characterized by the presence of a triazine ring substituted with pyrrolidine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N’-HYDROXY-4,6-BIS(PYRROLIDIN-1-YL)-1,3,5-TRIAZINE-2-CARBOXIMIDAMIDE typically involves the following steps:

    Formation of the Triazine Core: The triazine core can be synthesized through a cyclization reaction involving cyanuric chloride and appropriate amines under controlled conditions.

    Substitution with Pyrrolidine Groups: The triazine core is then subjected to nucleophilic substitution reactions with pyrrolidine to introduce the pyrrolidine groups at the desired positions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

(E)-N’-HYDROXY-4,6-BIS(PYRROLIDIN-1-YL)-1,3,5-TRIAZINE-2-CARBOXIMIDAMIDE can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding oxo derivatives.

    Reduction: The triazine ring can be reduced under specific conditions to yield partially or fully reduced triazine derivatives.

    Substitution: The pyrrolidine groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines, thiols, or alcohols can be used for substitution reactions.

Major Products

    Oxidation: Oxo derivatives of the triazine ring.

    Reduction: Reduced triazine derivatives.

    Substitution: Various substituted triazine derivatives depending on the nucleophile used.

Scientific Research Applications

(E)-N’-HYDROXY-4,6-BIS(PYRROLIDIN-1-YL)-1,3,5-TRIAZINE-2-CARBOXIMIDAMIDE has several scientific research applications:

    Medicinal Chemistry: It is explored for its potential as a therapeutic agent due to its unique structural features and biological activity.

    Materials Science: The compound is studied for its potential use in the development of advanced materials, including polymers and coatings.

    Biological Research: It is used as a tool compound in biological studies to understand its interaction with various biological targets.

    Industrial Applications: The compound is investigated for its potential use in industrial processes, including catalysis and chemical synthesis.

Mechanism of Action

The mechanism of action of (E)-N’-HYDROXY-4,6-BIS(PYRROLIDIN-1-YL)-1,3,5-TRIAZINE-2-CARBOXIMIDAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine Derivatives: Compounds containing the pyrrolidine ring, such as pyrrolidinone and pyrrolizine derivatives.

    Triazine Derivatives: Compounds with a triazine core, including melamine and cyanuric acid derivatives.

Uniqueness

(E)-N’-HYDROXY-4,6-BIS(PYRROLIDIN-1-YL)-1,3,5-TRIAZINE-2-CARBOXIMIDAMIDE is unique due to the combination of the triazine core with pyrrolidine groups and a hydroxy substituent. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C12H19N7O

Molecular Weight

277.33 g/mol

IUPAC Name

N'-hydroxy-4,6-dipyrrolidin-1-yl-1,3,5-triazine-2-carboximidamide

InChI

InChI=1S/C12H19N7O/c13-9(17-20)10-14-11(18-5-1-2-6-18)16-12(15-10)19-7-3-4-8-19/h20H,1-8H2,(H2,13,17)

InChI Key

LYTDARULBIWMSD-UHFFFAOYSA-N

Isomeric SMILES

C1CCN(C1)C2=NC(=NC(=N2)/C(=N\O)/N)N3CCCC3

Canonical SMILES

C1CCN(C1)C2=NC(=NC(=N2)C(=NO)N)N3CCCC3

solubility

>41.6 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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